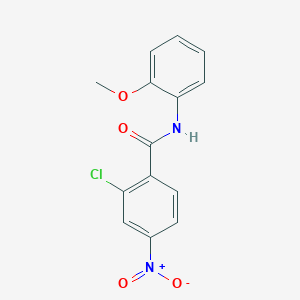![molecular formula C24H14BrClN2O2 B11696587 N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide](/img/structure/B11696587.png)
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide: is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by its unique structure, which includes a benzoxazole ring fused with a naphthalene moiety and substituted with bromine and chlorine atoms. The presence of these halogen atoms imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Coupling with Naphthalene-2-carboxamide: The final step involves the coupling of the halogenated benzoxazole intermediate with naphthalene-2-carboxamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can target the halogen atoms, potentially leading to the formation of dehalogenated derivatives.
Substitution: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Dehalogenated benzoxazole derivatives.
Substitution: Substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology:
Fluorescent Probes: The compound’s unique structure allows it to be used as a fluorescent probe in biological imaging.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry:
Dye Manufacturing: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Electronic Devices: It can be used in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, leading to the modulation of their activity. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the substrate from accessing the enzyme. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives
- 2-Fluorodeschloroketamine
Comparison:
- Structural Differences: While these compounds share some structural similarities, such as the presence of halogen atoms or heterocyclic rings, N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide is unique due to its specific combination of a benzoxazole ring fused with a naphthalene moiety.
- Chemical Properties: The presence of both bromine and chlorine atoms in the compound imparts distinct reactivity patterns compared to other similar compounds.
- Applications: The unique structure of this compound allows it to be used in a wider range of applications, particularly in material science and biological imaging.
Properties
Molecular Formula |
C24H14BrClN2O2 |
|---|---|
Molecular Weight |
477.7 g/mol |
IUPAC Name |
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H14BrClN2O2/c25-17-7-9-20(26)19(12-17)24-28-21-13-18(8-10-22(21)30-24)27-23(29)16-6-5-14-3-1-2-4-15(14)11-16/h1-13H,(H,27,29) |
InChI Key |
MQSBBVWPJRIGSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=C(C=CC(=C5)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2,4-dichloro-6-[(4-chlorophenyl)carbamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B11696508.png)

![(3E)-1-(4-tert-butylphenyl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11696527.png)
![2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11696539.png)
![N-(4-ethylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11696541.png)
![(4Z)-5-(4-nitrophenyl)-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696546.png)
![3-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B11696554.png)
![(5Z)-3-(3-fluorophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696556.png)
![(4Z)-4-[2-(naphthalen-2-yl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696559.png)
![(5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B11696572.png)
![(5Z)-3-(4-methoxyphenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11696576.png)

![(3Z)-3-[(3-chloro-2-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11696580.png)
